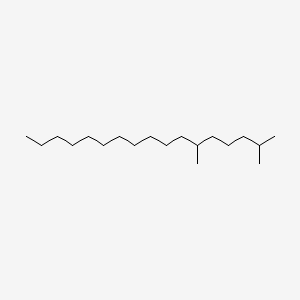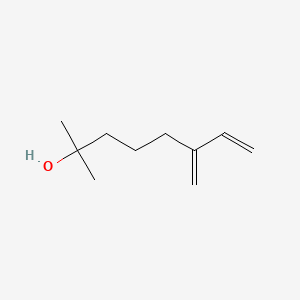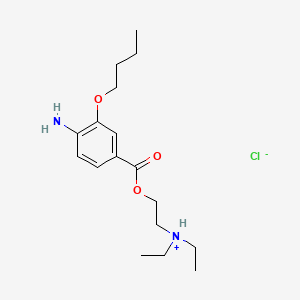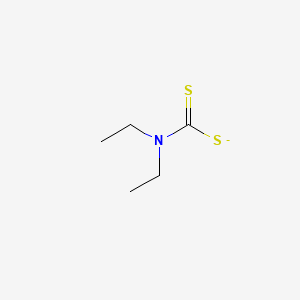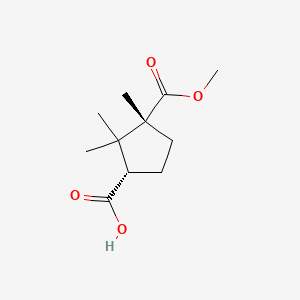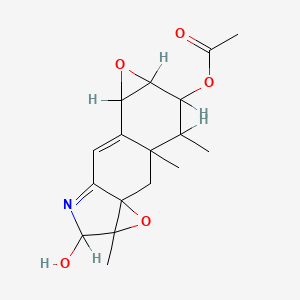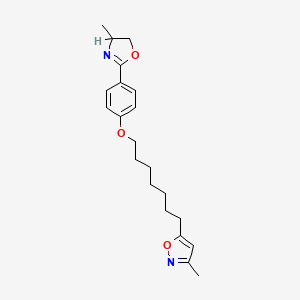
塔рт罗酸
描述
Tartronic acid, also known as 2,3-dihydroxybutanedioic acid, is an organic acid that is widely used in the food and pharmaceutical industries. It is a naturally occurring compound found in many fruits and vegetables, and is also found in certain types of bacteria. Tartronic acid has a wide range of applications, from food and beverage production to pharmaceuticals and laboratory experiments.
科学研究应用
塔рт罗酸 (TA) 用于制药和作为防腐剂。它的合成涉及在紫外线照射下使用过氧化氢将乳酸光化学转化为 TA,提供了一种绿色氧化方法 (徐天等,2016).
它在脂肪生成中发挥作用,特别是在高脂肪饮食条件下。已观察到 TA 会促进动物模型中的体重增加和脂肪细胞肥大,表明它对脂质代谢有影响 (石新娥等,2020).
TA 是在纤维二糖的氧碱处理过程中形成的一种重要的二羧酸,突出了它在化学转化中的相关性,可能在工业应用中也有相关性 (L. Löwendahl 等,1975).
在配位化学中,TA 因其与铜的相互作用而受到研究,形成的配合物因其磁性而备受探索。这表明在材料科学中具有潜在应用 (G. Pascu 等,2014).
TA 衍生物(称为塔рт罗酸盐)已被研究其对骨代谢的影响,显示出作为保骨剂治疗骨质减少性疾病的希望 (G. Caselli 等,1997).
TA 与各种有机化合物形成配合物,如其与吡啶酮和吡啶衍生物的相互作用中所见。这表明它在分子相互作用和晶体学研究中的效用 (T. Fukunaga 等,2004).
TA 环状衍生物的聚合和共聚合已被探索用于生产可生物降解的医疗器械,表明其在生物医学工程和材料科学中的重要性 (H. Al-Mesfer 和 B. Tighe,1987).
TA 的氧化特性已在各种情况下得到研究,包括它在甘油氧化为中草酸钠中的作用,证明了其在化学合成和工业应用中的潜力 (R. Ciriminna 和 M. Pagliaro,2004).
安全和危害
Tartronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
作用机制
Target of Action
Tartronic acid primarily targets calcium oxalate monohydrate (COM) crystals , which are the most prevalent constituent of human kidney stones . It also acts as an inhibitor of malic enzyme , a key enzyme in pyruvate metabolism .
Mode of Action
Tartronic acid exhibits an affinity for binding to rapidly growing apical surfaces of COM crystals . This sets it apart from other inhibitors such as citric acid, the current preventative treatment for kidney stones . By inhibiting the conversion of glucose into pyruvate in the glycolytic pathway, tartronic acid suppresses fat synthesis .
Biochemical Pathways
Tartronic acid affects the glycolytic pathway by inhibiting the conversion of glucose into pyruvate . This results in the suppression of fat synthesis . In the context of kidney stones, tartronic acid interferes with the crystallization of calcium oxalate monohydrate .
Result of Action
The molecular and cellular effects of tartronic acid’s action include the inhibition of COM crystal growth, which is a key factor in the formation of kidney stones . In vivo studies reveal that the efficacy of tartronic acid is similar to that of citric acid in mouse models of hyperoxaluria regarding their inhibitory effect on stone formation and alleviating stone-related physical harm .
Action Environment
Environmental factors can influence the action of tartronic acid. For instance, in cucumber plants, tartronic acid content was found to decrease with fruit development from the day of flowering . Furthermore, tartronic acid content was higher in early-harvested fruits compared to late-harvested ones . Foliar spraying of microbial agents increased tartronic acid content by 84.4% .
生化分析
Biochemical Properties
Tartronic acid is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One of the key interactions is with the enzyme malic enzyme, which is inhibited by tartronic acid. This inhibition affects the conversion of glucose into pyruvate in the glycolytic pathway, thereby suppressing fat synthesis . Additionally, tartronic acid interacts with lactate dehydrogenase, inhibiting its activity and affecting carbohydrate metabolism . These interactions highlight the role of tartronic acid in regulating metabolic processes.
Cellular Effects
Tartronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting malic enzyme, tartronic acid suppresses the conversion of glucose to pyruvate, which in turn affects the glycolytic pathway and reduces fat synthesis . This inhibition can lead to changes in gene expression related to metabolic pathways. Furthermore, tartronic acid has been shown to inhibit the crystallization of calcium oxalate monohydrate, a major component of kidney stones, by binding to the crystal surfaces and preventing their growth . This property makes tartronic acid a potential therapeutic agent for preventing kidney stones.
Molecular Mechanism
The molecular mechanism of tartronic acid involves its binding interactions with various biomolecules. Tartronic acid binds to the active site of malic enzyme, inhibiting its activity and preventing the conversion of malate to pyruvate . This inhibition disrupts the glycolytic pathway and reduces fat synthesis. Additionally, tartronic acid interacts with lactate dehydrogenase, inhibiting its activity and affecting carbohydrate metabolism . These binding interactions highlight the role of tartronic acid in regulating metabolic processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tartronic acid have been observed to change over time. Tartronic acid is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, tartronic acid can degrade, leading to a reduction in its inhibitory effects on enzymes such as malic enzyme and lactate dehydrogenase . Long-term studies have shown that tartronic acid can have sustained effects on cellular function, particularly in inhibiting the crystallization of calcium oxalate monohydrate .
Dosage Effects in Animal Models
The effects of tartronic acid vary with different dosages in animal models. At low doses, tartronic acid has been shown to effectively inhibit the crystallization of calcium oxalate monohydrate, reducing the formation of kidney stones . At high doses, tartronic acid can have toxic effects, including gastrointestinal disturbances and metabolic imbalances . These findings highlight the importance of determining the optimal dosage of tartronic acid for therapeutic applications.
Metabolic Pathways
Tartronic acid is involved in several metabolic pathways, including the glycolytic pathway and the metabolism of carbohydrates. By inhibiting malic enzyme, tartronic acid affects the conversion of glucose to pyruvate, thereby suppressing fat synthesis . Additionally, tartronic acid interacts with lactate dehydrogenase, inhibiting its activity and affecting carbohydrate metabolism . These interactions highlight the role of tartronic acid in regulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, tartronic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, tartronic acid can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on enzymes such as malic enzyme and lactate dehydrogenase . These interactions highlight the importance of transport and distribution in the activity of tartronic acid.
Subcellular Localization
The subcellular localization of tartronic acid is crucial for its activity and function. Tartronic acid is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes such as malic enzyme and lactate dehydrogenase . This localization is facilitated by targeting signals and post-translational modifications that direct tartronic acid to specific compartments within the cell . These interactions highlight the importance of subcellular localization in the activity of tartronic acid.
属性
IUPAC Name |
2-hydroxypropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFUDYVXSDBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111985-13-8 | |
| Record name | Poly(tartronic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111985-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6075358 | |
| Record name | Tartronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxypropanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
80-69-3 | |
| Record name | Tartronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tartronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tartronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tartronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tartronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TARTRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34T0025E0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxypropanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 - 158 °C | |
| Record name | Hydroxypropanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



